molecular formula C13H15N5O3 B7731728 3-[(2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

3-[(2E)-2-[(3-ETHOXY-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE

Cat. No.: B7731728
M. Wt: 289.29 g/mol
InChI Key: FZROCIKQOPWVSM-VGOFMYFVSA-N
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Description

The compound 3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a synthetic organic molecule. It is characterized by its unique structure, which includes an ethoxy group, a hydroxyphenyl group, and a triazinone ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the condensation of 3-ethoxy-4-hydroxybenzaldehyde with 6-methyl-4,5-dihydro-1,2,4-triazin-5-one in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2E)-2-[(3-methoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
  • 3-[(2E)-2-[(3-ethoxy-4-methoxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

The uniqueness of 3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazin-1-yl]-6-methyl-4,5-dihydro-1,2,4-triazin-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups on the phenyl ring, along with the triazinone core, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c1-3-21-11-6-9(4-5-10(11)19)7-14-17-13-15-12(20)8(2)16-18-13/h4-7,19H,3H2,1-2H3,(H2,15,17,18,20)/b14-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZROCIKQOPWVSM-VGOFMYFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NN=C(C(=O)N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NN=C(C(=O)N2)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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